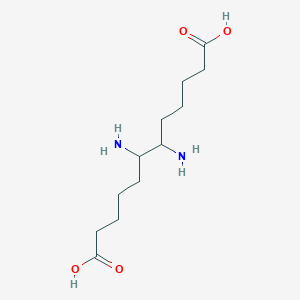
6,7-Diaminododecanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Diaminododecanedioic acid is a dicarboxylic acid with two amino groups attached to the 6th and 7th carbon atoms of the dodecanedioic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diaminododecanedioic acid typically involves the functionalization of dodecanedioic acid. One common method is the nitration of dodecanedioic acid to introduce nitro groups, followed by catalytic hydrogenation to convert the nitro groups to amino groups. The reaction conditions often involve the use of strong acids for nitration and hydrogen gas with a suitable catalyst for hydrogenation .
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes. For instance, the use of microorganisms such as Candida tropicalis can convert petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . This method is more sustainable and eco-friendly compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Diaminododecanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or esters.
Wissenschaftliche Forschungsanwendungen
6,7-Diaminododecanedioic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of high-grade lubricating oils, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 6,7-Diaminododecanedioic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid groups can participate in ionic interactions, affecting the compound’s solubility and reactivity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Dodecanedioic Acid: A dicarboxylic acid with a similar carbon chain length but without amino groups.
Adapalene Related Compound E: A dicarboxylic acid derivative used in pharmaceutical applications.
Uniqueness: 6,7-Diaminododecanedioic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide it with distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for the formation of a wide range of derivatives and enhances its utility in various fields.
Eigenschaften
CAS-Nummer |
22678-49-5 |
|---|---|
Molekularformel |
C12H24N2O4 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
6,7-diaminododecanedioic acid |
InChI |
InChI=1S/C12H24N2O4/c13-9(5-1-3-7-11(15)16)10(14)6-2-4-8-12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
XGWQHDMOKDODOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CC(C(CCCCC(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


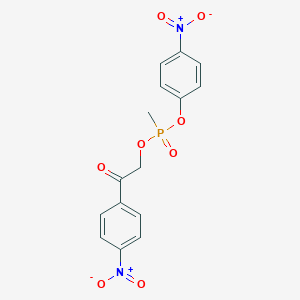

pentasilolane](/img/structure/B14706902.png)
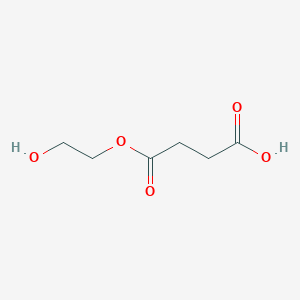
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
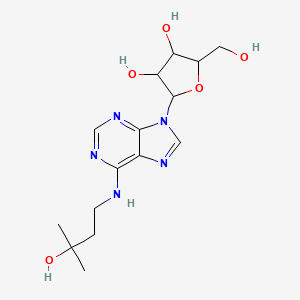
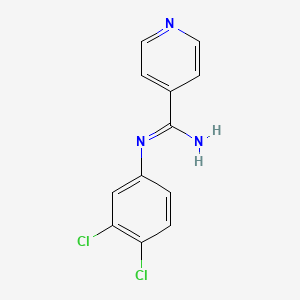
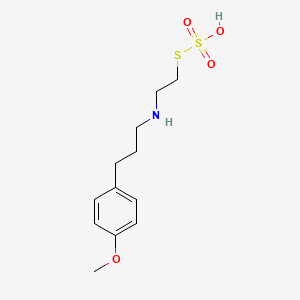
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
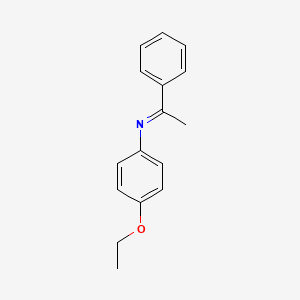
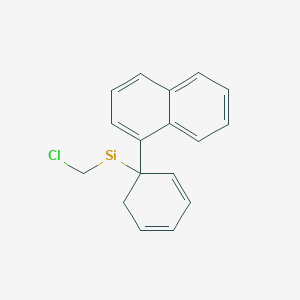
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

